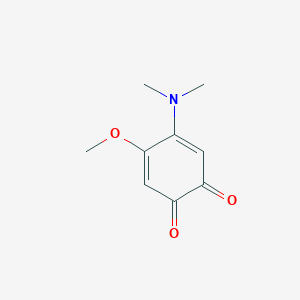
Diethyl (pyrrolidine-1-carbonyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (pyrrolidine-1-carbonyl)phosphonate is a phosphonate compound characterized by the presence of a pyrrolidine ring attached to a phosphonate group. Phosphonates are known for their stability and resistance to hydrolysis, making them valuable in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (pyrrolidine-1-carbonyl)phosphonate typically involves the reaction of diethyl phosphite with a pyrrolidine derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate . Another approach involves the use of diaryliodonium salts with phosphites under visible-light illumination, providing a variety of aryl phosphonates .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yields and purity. The use of palladium-catalyzed cross-coupling reactions and copper-catalyzed additions are common in industrial settings due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (pyrrolidine-1-carbonyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonate oxides, phosphine derivatives, and substituted phosphonates, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethyl (pyrrolidine-1-carbonyl)phosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl (pyrrolidine-1-carbonyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate esters, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can affect various biochemical pathways, making the compound valuable in drug development and biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl phosphite
- Diethyl 1-(methylsulfenyl)-4-oxopentanephosphonate
- Amino phosphonates
Uniqueness
Diethyl (pyrrolidine-1-carbonyl)phosphonate is unique due to its pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from other phosphonates and enhances its potential in biological and chemical applications .
Eigenschaften
CAS-Nummer |
59682-44-9 |
|---|---|
Molekularformel |
C9H18NO4P |
Molekulargewicht |
235.22 g/mol |
IUPAC-Name |
diethoxyphosphoryl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C9H18NO4P/c1-3-13-15(12,14-4-2)9(11)10-7-5-6-8-10/h3-8H2,1-2H3 |
InChI-Schlüssel |
MTSRTDYVXYQEAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=O)N1CCCC1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


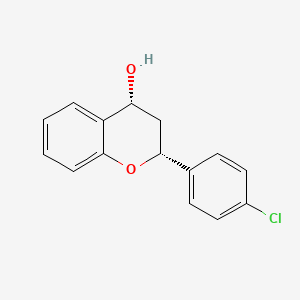

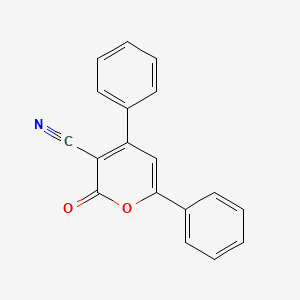
![3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14598482.png)


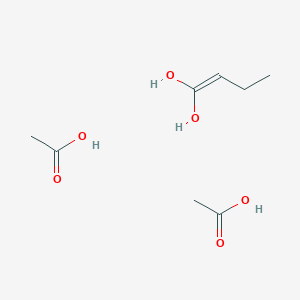
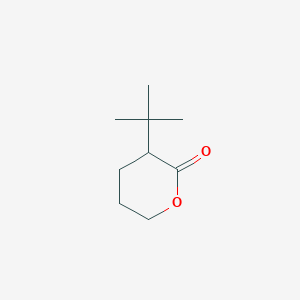
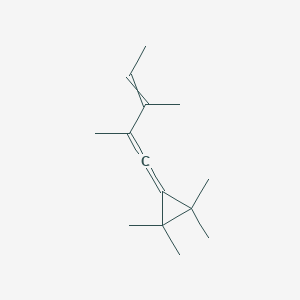



![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)
